

Application Notes and Protocols for N-methyl-5-phenyl-3-isoxazolecarboxamide

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Compound of Interest

Compound Name: **N-methyl-5-phenyl-3-isoxazolecarboxamide**

Cat. No.: **B171521**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following experimental protocols for **N-methyl-5-phenyl-3-isoxazolecarboxamide** are provided as a representative guide. Due to the absence of a comprehensive, published protocol for this specific molecule, the methodologies described herein are compiled and adapted from established procedures for structurally analogous phenyl-isoxazole-carboxamide derivatives. Researchers should optimize these protocols based on their specific experimental context and available instrumentation.

Introduction

N-methyl-5-phenyl-3-isoxazolecarboxamide belongs to the isoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Isoxazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols for the synthesis, characterization, and in vitro evaluation of **N-methyl-5-phenyl-3-isoxazolecarboxamide**, with a focus on its potential as an anticancer agent. The protocols are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide

The synthesis of **N-methyl-5-phenyl-3-isoxazolecarboxamide** can be achieved through a multi-step process involving the formation of the isoxazole ring followed by an amide coupling reaction.

Materials and Reagents

- Ethyl benzoylacetate
- Hydroxylamine hydrochloride
- Sodium ethoxide
- Thionyl chloride (SOCl_2)
- Methylamine solution (in THF or water)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Solvents for chromatography (e.g., ethyl acetate, hexane)
- Standard laboratory glassware and equipment

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-phenylisoxazol-3(2H)-one

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
- To this solution, add ethyl benzoylacetate dropwise at room temperature.
- After the addition is complete, add a solution of hydroxylamine hydrochloride in water.

- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-phenylisoxazol-3(2H)-one.

Step 2: Synthesis of 5-phenyl-3-isoxazolecarbonyl chloride

- Suspend 5-phenylisoxazol-3(2H)-one in an excess of thionyl chloride.
- Add a catalytic amount of dimethylformamide (DMF).
- Heat the mixture to reflux and maintain the temperature until the reaction is complete (as monitored by the cessation of gas evolution and TLC).
- Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-phenyl-3-isoxazolecarbonyl chloride. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of **N**-methyl-5-phenyl-3-isoxazolecarboxamide

- Dissolve the crude 5-phenyl-3-isoxazolecarbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution in an ice bath.
- Add a solution of methylamine (e.g., 40% in water or a solution in THF) dropwise to the cooled solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
- After the reaction is complete, wash the organic layer with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **N-methyl-5-phenyl-3-isoxazolecarboxamide**.

Characterization

The structure and purity of the synthesized **N-methyl-5-phenyl-3-isoxazolecarboxamide** should be confirmed by standard analytical techniques:

- ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the isoxazole ring, phenyl group, and methylamide moiety.
- Mass Spectrometry (MS): To determine the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro Anticancer Activity Evaluation

The following protocol describes a general method for evaluating the cytotoxic effects of **N-methyl-5-phenyl-3-isoxazolecarboxamide** against various cancer cell lines using the MTS assay.

Materials and Reagents

- Cancer cell lines (e.g., MCF-7, HeLa, HepG2)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Normal cell line (e.g., Hek293T) for selectivity assessment[\[1\]](#)[\[2\]](#)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- **N-methyl-5-phenyl-3-isoxazolecarboxamide** (dissolved in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Doxorubicin (as a positive control)

- 96-well cell culture plates
- CO₂ incubator

Experimental Protocol: MTS Assay

- Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **N-methyl-5-phenyl-3-isoxazolecarboxamide** and doxorubicin in the cell culture medium. The final concentrations may range from 0.01 to 100 μM.[3]
- Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at different concentrations. Include wells with vehicle control (DMSO) and a positive control (doxorubicin).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTS Assay: After the incubation period, add 20 μL of the MTS reagent to each well and incubate for another 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

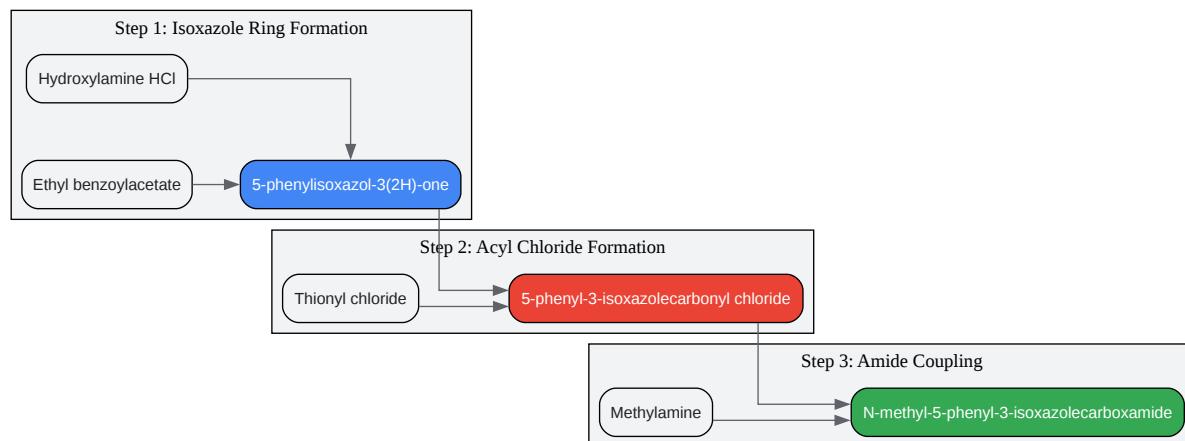
Data Presentation

The following table summarizes the reported anticancer activities of various phenyl-isoxazole-carboxamide derivatives, which can serve as a reference for the expected potency of **N-methyl-5-phenyl-3-isoxazolecarboxamide**.

Compound ID	Structure	Cell Line	IC ₅₀ (μM)	Reference
2a	5-methyl-N-(4-methoxyphenyl)-3-phenylisoxazole-4-carboxamide	HeLa	0.91	[1][2]
Hep3B	8.02	[1][2]		
2e	5-methyl-3-(trifluoromethoxy)phenyl-N-(4-phenyl)isoxazole-4-carboxamide	B16F1	0.079	[3]
Compound 3	N-(4-chlorophenyl)-5-carboxamidyl isoxazole	Colon 38	2.5 μg/mL	[4][5]
CT-26	2.5 μg/mL	[4][5]		

Visualizations

Synthetic Workflow

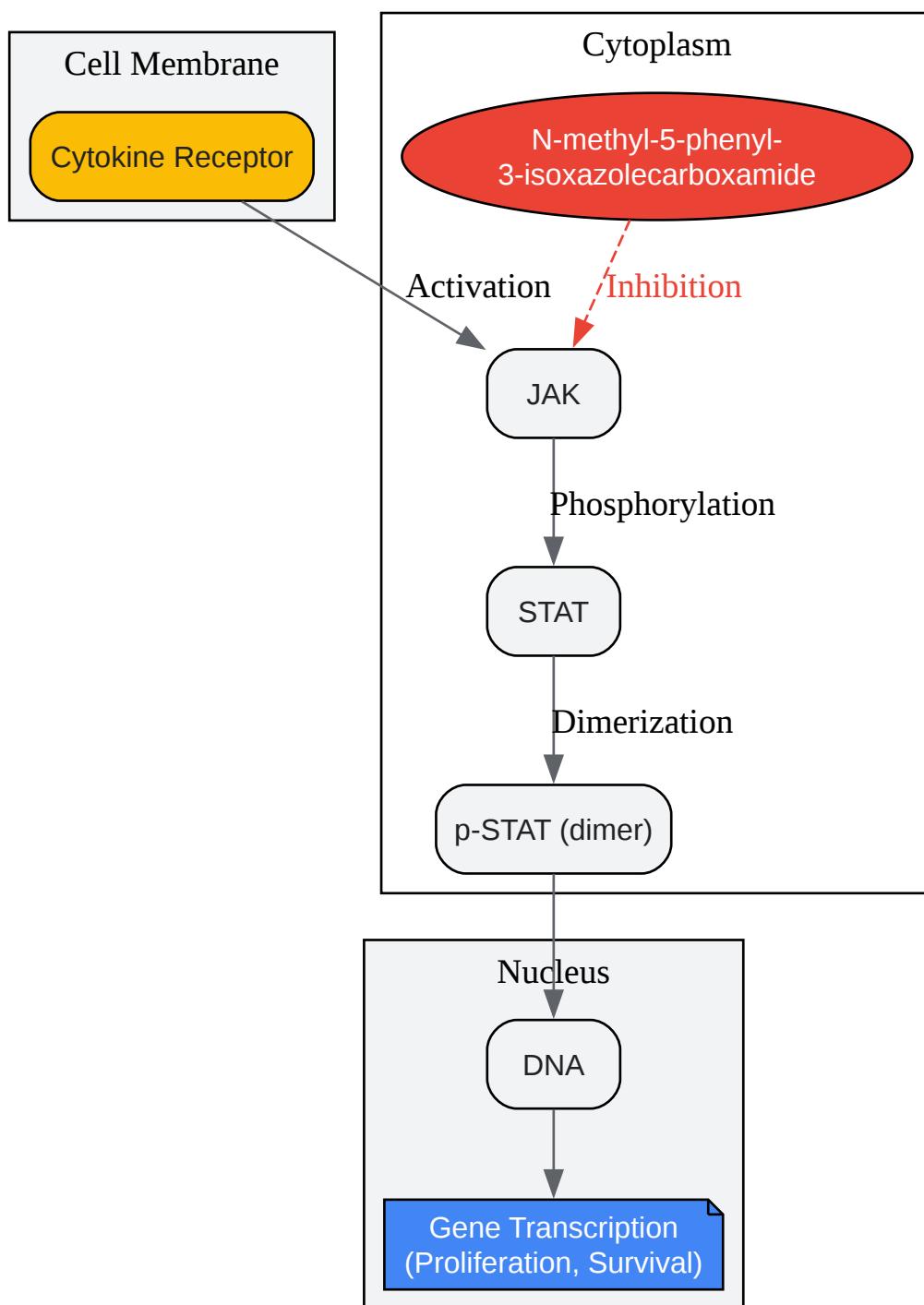


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Caption: General synthetic workflow for **N-methyl-5-phenyl-3-isoxazolecarboxamide**.

Hypothetical Signaling Pathway

Based on studies of similar isoxazole derivatives that have been shown to inhibit the JAK/STAT signaling pathway, a potential mechanism of action for **N-methyl-5-phenyl-3-isoxazolecarboxamide** could involve the modulation of this pathway.^{[4][5]}



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Caption: Hypothetical inhibition of the JAK/STAT signaling pathway.

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